molecular formula C14H15NO3S B5621416 N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide CAS No. 145283-80-3

N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide

Cat. No. B5621416
CAS RN: 145283-80-3
M. Wt: 277.34 g/mol
InChI Key: MULDDNZSRDGSQX-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide, commonly known as sulfa drug, is a synthetic antibacterial agent that has been widely used in the medical field since the 1930s. It belongs to the sulfonamide class of drugs and has been used to treat a variety of bacterial infections.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide involves the inhibition of bacterial folic acid synthesis. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. By inhibiting this enzyme, sulfa drugs prevent the growth and multiplication of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both gram-positive and gram-negative bacteria. It has also been shown to have anti-inflammatory effects and has been used to treat inflammatory conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial species, making it a useful tool for researchers studying bacterial infections. However, one limitation of sulfa drugs is the development of bacterial resistance. Overuse of sulfa drugs can lead to the emergence of resistant strains of bacteria, making the drug less effective over time.

Future Directions

There are a number of future directions for research on N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide. One area of interest is the development of new sulfa drugs with improved antibacterial activity and reduced risk of resistance. Another area of research is the use of sulfa drugs in combination with other antibacterial agents, such as antibiotics, to enhance their efficacy. Additionally, there is interest in exploring the anti-inflammatory properties of sulfa drugs and their potential use in treating other inflammatory conditions.

Synthesis Methods

The synthesis of N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide involves the reaction of p-aminobenzenesulfonamide with acetic anhydride and 4-methyl-2-nitrophenol. The resulting product is then reduced to obtain the final compound.

Scientific Research Applications

N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide has been extensively studied for its antibacterial properties and has been used to treat a variety of infections, including urinary tract infections, respiratory infections, and skin infections.

properties

IUPAC Name

N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-3-6-13(7-4-10)19(17,18)15-12-5-8-14(16)11(2)9-12/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULDDNZSRDGSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353676
Record name Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145283-80-3
Record name Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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